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Compound of Interest

Compound Name: Amminetrichloroplatinum(1-)

Cat. No.: B15293556 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search of scientific literature and crystallographic

databases, the specific single-crystal X-ray diffraction data for potassium

amminetrichloroplatinate(II), K[PtCl3(NH3)], is not publicly available at the time of this report.

Therefore, this guide provides a generalized framework for the crystal structure analysis of

such a compound, including representative data and standardized experimental protocols. The

quantitative data presented herein is illustrative for a typical square planar platinum(II) complex

and should not be considered as experimentally determined values for K[PtCl3(NH3)].

Introduction
The amminetrichloroplatinate(1-) anion, [PtCl3(NH3)]-, is a square planar d8 platinum(II)

complex. As an analogue of cisplatin and a precursor in the synthesis of other platinum-based

therapeutic agents, understanding its precise three-dimensional structure is of significant

interest to the fields of inorganic chemistry and drug development. X-ray crystallography

remains the definitive method for elucidating the solid-state structure of such coordination

complexes, providing invaluable information on bond lengths, bond angles, and intermolecular

interactions. This guide outlines the typical experimental and computational workflow for the

crystal structure determination of a salt of the amminetrichloroplatinate(1-) anion.
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Synthesis and Crystallization of Potassium
Amminetrichloroplatinate(II)
A common route for the synthesis of potassium amminetrichloroplatinate(II) involves the

reaction of potassium tetrachloroplatinate(II) with a stoichiometric amount of ammonia.

Materials:

Potassium tetrachloroplatinate(II) (K2[PtCl4])

Aqueous ammonia (NH3·H2O)

Deionized water

Ethanol

Diethyl ether

Procedure:

Dissolve a known quantity of K2[PtCl4] in a minimum amount of deionized water with gentle

heating to form a clear, red solution.

To the stirred solution, add a stoichiometric equivalent of aqueous ammonia dropwise. The

color of the solution will lighten to a yellow-orange.

Continue stirring at room temperature for a designated period to ensure complete reaction.

Slowly cool the reaction mixture to room temperature, and then further cool in an ice bath to

promote crystallization.

Collect the resulting yellow-orange crystalline precipitate by vacuum filtration.

Wash the crystals with small portions of cold ethanol and then diethyl ether.

Dry the product in a desiccator.
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Crystallization for X-ray Diffraction: Single crystals suitable for X-ray diffraction are typically

grown by slow evaporation or vapor diffusion.

Slow Evaporation: A saturated aqueous solution of the crude product is prepared and left

undisturbed in a loosely covered container at a constant temperature. Over several days to

weeks, solvent evaporation will lead to the formation of single crystals.

Vapor Diffusion: A concentrated aqueous solution of the complex is placed in a small, open

vial. This vial is then placed inside a larger, sealed container that contains a solvent in which

the complex is less soluble (e.g., ethanol). The vapor of the precipitant solvent will slowly

diffuse into the solution of the complex, reducing its solubility and promoting the growth of

high-quality single crystals.

X-ray Diffraction Data Collection and Structure
Refinement
Instrumentation:

A single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ =

1.54184 Å) radiation source and a CCD or CMOS detector.

Procedure:

A suitable single crystal is selected under a microscope and mounted on a goniometer head.

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal

vibrations and potential solvent loss.

The diffractometer collects a series of diffraction images as the crystal is rotated through a

range of angles.

The collected data is processed to integrate the intensities of the diffraction spots and apply

corrections for factors such as Lorentz and polarization effects.

The crystal system and space group are determined from the symmetry of the diffraction

pattern.
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The crystal structure is solved using direct methods or Patterson methods to obtain an initial

model of the atomic positions.

The structural model is refined by least-squares methods against the experimental data to

optimize the atomic coordinates, and thermal parameters.

Data Presentation
The following table presents illustrative crystallographic data for a hypothetical crystal structure

of potassium amminetrichloroplatinate(II).

Parameter Illustrative Value

Crystal System Monoclinic

Space Group P21/c

Unit Cell Dimensions a = 4.50 Å, b = 12.00 Å, c = 8.50 Å, β = 95.0°

Volume 457.1 Å³

Z 4

Calculated Density 2.58 g/cm³

Absorption Coefficient 15.2 mm⁻¹

F(000) 624

Crystal Size 0.20 x 0.15 x 0.10 mm

Theta range for data collection 3.5° to 28.0°

Reflections collected 2500

Independent reflections 1000 [R(int) = 0.04]

Goodness-of-fit on F² 1.05

Final R indices [I>2sigma(I)] R1 = 0.035, wR2 = 0.085

R indices (all data) R1 = 0.045, wR2 = 0.090

Illustrative Intramolecular Distances and Angles:
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Bond Length (Å) Angle Degree (°)

Pt - Cl(1) 2.30 Cl(1) - Pt - Cl(2) 90.5

Pt - Cl(2) 2.31 Cl(1) - Pt - Cl(3) 178.0

Pt - Cl(3) 2.30 Cl(2) - Pt - N(1) 177.5

Pt - N(1) 2.05 Cl(3) - Pt - N(1) 89.5

Mandatory Visualizations
The following diagrams illustrate the generalized workflows for the crystal structure analysis of

a coordination complex like amminetrichloroplatinate(1-).
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Caption: Generalized experimental workflow for crystal structure analysis.
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Caption: Key electronic and structural relationships in the amminetrichloroplatinate(1-) anion.

To cite this document: BenchChem. [Crystal Structure Analysis of
Amminetrichloroplatinate(1-): A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15293556#crystal-structure-analysis-of-
amminetrichloroplatinum-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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